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Compound of Interest

Compound Name: 2-Bromoethyl propanoate

Cat. No.: B15270261

An In-depth Technical Guide to 2-Bromoethyl
Propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl propanoate is an organic compound belonging to the class of haloalkane
esters. Its bifunctional nature, containing both a reactive bromine atom and an ester group,
makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive
overview of its physical and chemical properties, a detailed hypothetical synthesis protocol, and
an exploration of its potential applications in research and drug development.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 2-Bromoethyl
propanoate. Much of the available data is computed, as experimental values are not widely
published.

Table 1: General and Physical Properties of 2-
Bromoethyl Propanoate
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Property Value Source
IUPAC Name 2-bromoethyl propanoate PubChem[1]
2-bromoethylpropanoate,
Synonyms Propanoic acid, 2-bromoethyl PubChem[1]
ester
CAS Number 4823-46-5 PubChem[1]
Molecular Formula CsHoBrO:z PubChem[1]
Molecular Weight 181.03 g/mol PubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water (predicted)
Table 2: Computed Properties of 2-Bromoethyl
Propanoate
Property Value Source
XLogP3 1.6 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor
Count 2 PubChem|[1]
Rotatable Bond Count 4 PubChem[1]
Exact Mass 179.97859 Da PubChem[1]
Monoisotopic Mass 179.97859 Da PubChem[1]
Topological Polar Surface Area  26.3 A2 PubChem[1]
Heavy Atom Count 8 PubChem[1]
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Spectral Data
While specific peak data is not readily available in the search results, the following spectral
techniques are commonly used for the characterization of 2-Bromoethyl propanoate.

e 13C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

« Infrared (IR) Spectroscopy: Useful for identifying the carbonyl (C=0) stretch of the ester
group and the C-Br bond.

o Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight
and fragmentation pattern of the compound.

Chemical Reactivity and Synthesis

The reactivity of 2-Bromoethyl propanoate is primarily dictated by the presence of the ester
functional group and the bromine atom. The bromine atom is a good leaving group, making the
adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the
introduction of various functional groups, making it a versatile building block in organic
synthesis.

Experimental Protocol: Synthesis of 2-Bromoethyl
Propanoate

The following is a plausible, detailed experimental protocol for the synthesis of 2-Bromoethyl
propanoate via the esterification of 2-bromoethanol with propionyl chloride. This protocol is
based on general principles of organic synthesis as a specific published procedure for this
compound was not found in the provided search results.

Objective: To synthesize 2-Bromoethyl propanoate from 2-bromoethanol and propionyl
chloride.

Materials:
e 2-Bromoethanol

e Propionyl chloride
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e Anhydrous dichloromethane (DCM)

e Triethylamine (TEA) or Pyridine

e Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Round-bottom flask

o Magnetic stirrer and stir bar

e Dropping funnel

* Ice bath

e Separatory funnel

» Rotary evaporator

o Standard glassware for extraction and filtration

Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a
dropping funnel, dissolve 2-bromoethanol (1.0 equivalent) and triethylamine (1.1 equivalents)
in anhydrous dichloromethane.

e Cooling: Cool the reaction mixture to 0 °C in an ice bath.

» Addition of Acyl Chloride: Slowly add propionyl chloride (1.05 equivalents) dropwise to the
stirred solution via the dropping funnel. Maintain the temperature at O °C during the addition.

» Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer
Chromatography).
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o Workup:

o Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to
neutralize the excess acid.

o Transfer the mixture to a separatory funnel and separate the organic layer.

o Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 Purification:

o Filter off the drying agent.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the
crude product.

o Further purification can be achieved by vacuum distillation or column chromatography on
silica gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood.
Propionyl chloride is corrosive and lachrymatory. Dichloromethane is a volatile and potentially
carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab
coat) should be worn at all times.

Potential Applications in Drug Development

While no specific drug development applications for 2-Bromoethyl propanoate were
identified, its chemical nature suggests several potential uses for researchers and scientists in
this field:

» Synthetic Intermediate: As a bifunctional molecule, it can be used as a building block to
introduce the 2-propanoate ethyl moiety into more complex molecules. The reactive bromine
allows for coupling with various nucleophiles (e.g., amines, thiols, alcohols) present in
pharmacologically active scaffolds.
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e Prodrug Development: The ester functionality could potentially be used in the design of
prodrugs. The ester can be cleaved in vivo by esterases to release an active drug molecule
containing a 2-bromoethyl group or a metabolite thereof.

o Linker Chemistry: The molecule could serve as a short linker in the synthesis of
bioconjugates or dual-action drugs, where the bromine can be displaced to attach to one part
of a molecule and the ester can be hydrolyzed or transesterified to connect to another.

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and reactivity of 2-
Bromoethyl propanoate.
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Caption: Synthetic workflow for 2-Bromoethyl propanoate.
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Caption: General reactivity of 2-Bromoethyl propanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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